4-Ethynyl-benzeneacetic acid ethyl ester

Description

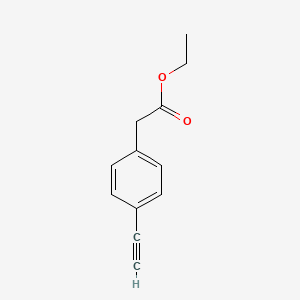

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-ethynylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSERCQUZHQLSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethynyl-benzeneacetic Acid Ethyl Ester: A Foundational Precursor in Quantitative Glycomics

Executive Summary

4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8), also known as ethyl 2-(4-ethynylphenyl)acetate, is a highly specialized bifunctional organic compound[1]. While it possesses standard alkyne and ester reactivities, its primary significance in modern analytical chemistry and drug development lies in its role as the critical precursor for synthesizing 4-phenethylbenzohydrazide (P2GPN) [2].

P2GPN is a hydrophobic hydrazide reagent used to derivatize N-linked glycans. By tagging highly hydrophilic native glycans with this hydrophobic moiety, researchers can dramatically increase their ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS)[3]. Furthermore, the synthesis of P2GPN using stable isotopes (13C6) enables the INLIGHT™ (Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags) strategy, a gold-standard method for the relative quantification of glycans in biomarker discovery and biopharmaceutical characterization[4][5].

Physicochemical Profiling

Understanding the structural properties of 4-ethynyl-benzeneacetic acid ethyl ester is essential for predicting its behavior in cross-coupling reactions. The terminal alkyne provides a site for carbon-carbon bond formation, while the ethyl ester serves as a protected reactive site for subsequent conversion to a hydrazide[1][2].

| Property | Value |

| Chemical Name | 4-Ethynyl-benzeneacetic acid ethyl ester |

| Synonyms | Ethyl 2-(4-ethynylphenyl)acetate |

| CAS Registry Number | 87356-23-8 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Key Functional Groups | Terminal Alkyne (-C≡CH), Ethyl Ester (-COOCH₂CH₃) |

| Primary Application | Precursor for P2GPN glycan derivatization tags |

Synthesis of P2GPN Reagents

The synthesis of the P2GPN tag from 4-ethynyl-benzeneacetic acid ethyl ester is a masterclass in orthogonal reactivity. The methodology relies on selectively reacting the alkyne while preserving the ester.

Expert Insight: The Causality of the Synthetic Route

To enable relative quantification via MS, both a "Light" (12C) and "Heavy" (13C6) version of the tag must be synthesized[6]. Rather than attempting to source a prohibitively expensive 13C-labeled ethynyl ester, the isotopic label is introduced via commercially available 13C6-bromobenzene during a Sonogashira coupling[2]. The rigid triple bond is then reduced to provide a flexible ethyl linker, and the ester is converted to a hydrazide, which is the active moiety that reacts with the reducing end of glycans[2][7].

Step-by-Step Synthesis Protocol

-

Sonogashira Coupling: Combine 4-ethynyl-benzeneacetic acid ethyl ester with bromobenzene (or 13C6-bromobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and triethylamine. This yields a diphenylalkyne intermediate[2].

-

Hydrogenation: Dissolve the intermediate in an appropriate solvent and reduce the alkyne to an alkane using hydrogen gas (H₂) over a Palladium on Carbon (Pd/C) catalyst. This step ensures the final tag has the necessary conformational flexibility[2].

-

Hydrazinolysis: React the resulting ethyl ester intermediate with hydrazine monohydrate (NH₂NH₂·H₂O) at elevated temperatures. The hydrazine displaces the ethoxy group, forming the final 4-phenethylbenzohydrazide (P2GPN) reagent[2][3].

Synthesis of P2GPN from 4-ethynyl-benzeneacetic acid ethyl ester.

The INLIGHT™ Glycan Derivatization Workflow

Once synthesized, the P2GPN reagents are deployed in the INLIGHT™ strategy to quantify N-linked glycans cleaved from glycoproteins (e.g., monoclonal antibodies or plasma proteins)[4][5].

Expert Insight: Hydrazone Formation vs. Reductive Amination

Historically, glycans were labeled via reductive amination (e.g., with 2-AB), which requires toxic reducing agents like sodium cyanoborohydride (NaBH₃CN)[8]. These agents introduce high salt concentrations that severely suppress ESI-MS signals, necessitating tedious Solid Phase Extraction (SPE) cleanup steps that can cause sample loss[3]. By contrast, the P2GPN tag utilizes hydrazone formation . The hydrazide group reacts directly with the aldehyde at the reducing end of the glycan under mildly acidic conditions. This reaction is salt-free, allowing the derivatized glycans to be directly injected into the LC-MS system without prior cleanup, achieving >95% reaction efficiency[3][5].

Step-by-Step Derivatization Protocol

-

Glycan Release: Cleave N-linked glycans from the target glycoprotein using PNGase F[5][9].

-

Reagent Preparation: Immediately prior to use, prepare a 1 mg/mL solution of P2GPN (Light or Heavy) in a 75:25 (v/v) Methanol:Acetic Acid solution. Rationale: Acetic acid acts as a catalyst for hydrazone formation, while methanol ensures the hydrophobic P2GPN tag remains fully soluble[3][9].

-

Labeling: Add 100 µL of the reagent solution to the lyophilized glycan sample[9].

-

Incubation: Vortex, centrifuge, and incubate the mixture at 56°C for 3 hours[9].

-

Drying: Lyophilize the samples to dryness in vacuo to remove the volatile methanol and acetic acid[9].

-

Mixing & Analysis: Reconstitute the Light-labeled (Sample A) and Heavy-labeled (Sample B) glycans, mix them in a 1:1 ratio, and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to ESI-MS[6][7].

The INLIGHT glycan derivatization and relative quantification workflow.

Quantitative Impact on Mass Spectrometry

Native glycans are highly hydrophilic, meaning they tend to remain in the interior of the electrospray droplet during ESI, leading to poor ionization[3]. The addition of the hydrophobic P2GPN tag (derived from 4-ethynyl-benzeneacetic acid ethyl ester) acts as a surfactant. It drives the derivatized glycan to the surface of the electrospray droplet, dramatically increasing the number of ions that enter the gas phase and reach the mass spectrometer[3][10].

Table: Impact of P2GPN Derivatization on Glycan Analysis

| Analytical Parameter | Native N-Linked Glycans | P2GPN-Derivatized Glycans | Mechanistic Driver |

| ESI Ion Abundance | Baseline (Low) | ~4-fold Increase [3] | Increased hydrophobicity drives surface activity in ESI droplets. |

| Reaction Efficiency | N/A | >95% [3][5] | Favorable thermodynamics of hydrazone formation. |

| Sample Prep Time | Variable | < 4 Hours [6][7] | Elimination of post-reaction SPE cleanup (salt-free reaction). |

| Analytical Variability | High (Run-to-Run) | < ±30% [6] | Multiplexing (Light/Heavy mixing) normalizes LC-MS fluctuations. |

| Quantification Method | Absolute (Label-free) | Relative (Isotopic) [7] | Exact mass difference of 6.0201 Da distinguishes sample origins. |

References

-

[1] Molaid. ethyl 2-(4-ethynylphenyl)acetate - CAS 87356-23-8. Available at:

-

[2] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at:

-

[6] Walker, S.H., et al. (2011). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at:

-

[7] Walker, S.H., et al. (2010). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. PMC. Available at:

-

[10] ResearchGate. (2025). Isotope-coded hydrazide tags for MALDI-MS based quantitative glycomics. Available at:

-

[9] PMC. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. Available at:

-

[3] PMC. (2010). Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry. Available at:

-

[4] PMC. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy. Available at:

-

[5] PMC. (2020). Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™. Available at:

-

[8] PMC. (2023). High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags. Available at:

Sources

- 1. ethyl 2-(4-ethynylphenyl)acetate - CAS号 87356-23-8 - 摩熵化学 [molaid.com]

- 2. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT): A Novel Glycan Relative Quantification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Monograph: Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8)

[1][2][3]

Part 1: Executive Summary & Strategic Utility

Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8) is a high-value bifunctional building block characterized by a terminal alkyne and an ester-protected carboxylate.[1] In the landscape of modern drug discovery, it serves as a critical "linchpin" scaffold.[1] Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Bioconjugation , where it functions as a rigid, aromatic linker capable of undergoing orthogonal transformations.[1]

Core Applications

-

Click Chemistry Handle: The terminal alkyne is a canonical partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid attachment of fluorophores, affinity tags (biotin), or pharmacophores to a phenylacetic acid core.[1][2]

-

PROTAC Linker Synthesis: Used to synthesize rigid linkers for Proteolysis Targeting Chimeras (PROTACs), connecting E3 ligase ligands to target protein warheads.[1]

-

Heterocycle Formation: Acts as a precursor for 1,2,3-triazoles, isoxazoles, and indoles via cyclization reactions.[1]

Part 2: Chemical Identity & Properties[3][5][6][7]

| Property | Specification |

| CAS Number | 87356-23-8 |

| IUPAC Name | Ethyl 2-(4-ethynylphenyl)acetate |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

| Key Functional Groups | Terminal Alkyne ( |

| SMILES | CCOC(=O)CC1=CC=C(C#C)C=C1 |

Part 3: Synthetic Methodology (Expert Protocol)

While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route utilizes a Sonogashira Coupling starting from Ethyl 2-(4-bromophenyl)acetate.[1]

Critical Design Consideration: Ester Stability

Expert Insight: A common pitfall in synthesizing this compound is the deprotection of the trimethylsilyl (TMS) protecting group.[1] Standard basic conditions (e.g., NaOH/MeOH) will hydrolyze the ethyl ester to the carboxylic acid.[1] The protocol below uses a fluoride-mediated deprotection to preserve the ester moiety.[1]

Step-by-Step Protocol

Phase 1: Sonogashira Coupling

Reagents: Ethyl 2-(4-bromophenyl)acetate (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv), THF (anhydrous).[1]

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Charging: Add Ethyl 2-(4-bromophenyl)acetate, Pd(PPh₃)₂Cl₂, and CuI. Dissolve in anhydrous THF (0.2 M concentration).

-

Activation: Add Et₃N via syringe. The solution may darken, indicating precatalyst activation.[1]

-

Addition: Add TMS-acetylene dropwise over 10 minutes to control exotherm.

-

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Look for the disappearance of the bromide starting material (

) and appearance of the TMS-intermediate ( -

Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.

Phase 2: Selective Desilylation

Reagents: TBAF (1.0 M in THF, 1.1 equiv), Acetic Acid (1.1 equiv), THF.[1]

-

Conditioning: Dissolve the crude TMS-intermediate in THF at 0°C.

-

Buffering: Crucial Step: Add Acetic Acid before TBAF.[1] This buffers the solution to prevent basic hydrolysis of the ethyl ester.[1]

-

Deprotection: Add TBAF dropwise.[1] Stir at 0°C for 30 minutes.

-

Quench: Quench with saturated NH₄Cl solution.

-

Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.[1]

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Synthetic Pathway Visualization[3]

Figure 1: Two-step synthesis via Sonogashira coupling and buffered desilylation to preserve the ester.

Part 4: Application in Drug Discovery (Click Chemistry)[3]

The primary utility of CAS 87356-23-8 is as a bioorthogonal linker .[1] In a typical workflow, the ester is hydrolyzed after the click reaction, or the phenylacetic core acts as a specific binding motif (e.g., for COX enzymes) while the alkyne clicks to a probe.[1]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate CAS 87356-23-8 to an Azide-functionalized Fluorophore (

-

Solvent System: t-BuOH/H₂O (1:1).[1] This mixture solubilizes organic linkers while maintaining compatibility with Cu catalysts.[1]

-

Catalyst Preparation: Premix CuSO₄ (5 mol%) and THPTA ligand (10 mol%) in water. Note: THPTA prevents Cu-induced degradation of biomolecules.[1]

-

Reaction Assembly:

-

Incubation: Stir at Room Temperature for 1–2 hours.

-

Validation: Monitor by LC-MS. The product mass will be

.[1]

Bio-Conjugation Workflow

Figure 2: CuAAC conjugation workflow. The alkyne serves as the 'Click' acceptor.[1][2][4]

Part 5: Quality Control & Characterization[3]

To ensure experimental success, the compound must meet specific spectral criteria.

Expected NMR Data (400 MHz, CDCl₃)

-

¹H NMR:

-

¹³C NMR:

Storage & Stability[3]

Part 6: References

-

PubChem. Ethyl 2-(4-bromophenyl)acetate (Precursor Data). National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. Sonogashira Coupling Protocols.[1] Org.[1][6][7][4][8] Synth. 2005, 82, 134.[1] [Link]

-

Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew.[1][2] Chem. Int. Ed. 2001, 40, 2004.[1] [Link]

Sources

- 1. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 14062-25-0: Ethyl 2-(4-bromophenyl)acetate [cymitquimica.com]

- 7. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 8. jeolusa.com [jeolusa.com]

Architectural Utility of 4-Ethynyl-Benzeneacetic Acid Ethyl Ester in Bioconjugation and Glycan Profiling

Executive Summary

4-Ethynyl-benzeneacetic acid ethyl ester (commonly referred to as Ethyl 2-(4-ethynylphenyl)acetate) is a highly versatile, bifunctional aromatic building block. Characterized by a terminal alkyne and a protected ethyl ester moiety, this compound serves as a critical intermediate in advanced bioconjugation strategies. Its primary architectural value lies in the synthesis of stable-isotope labeled hydrophobic hydrazide reagents, which are engineered to drastically enhance the relative quantification and ionization efficiency of N-linked glycans in Electrospray Ionization Mass Spectrometry (ESI-MS)[1].

This technical guide deconstructs the physicochemical properties of 4-Ethynyl-benzeneacetic acid ethyl ester and provides a field-proven, self-validating methodology for its application in synthesizing mass spectrometry derivatization tags.

Physicochemical Profiling & Structural Analysis

The structural architecture of 4-Ethynyl-benzeneacetic acid ethyl ester dictates its orthogonal reactivity. The molecule is defined by a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol [2].

The compound is divided into two highly specific reactive domains:

-

Terminal Alkyne Domain: The ethynyl group provides a highly specific bioorthogonal handle. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to precisely extend the aromatic system to tune the hydrophobicity of the final molecule[1].

-

Ethyl Ester Domain: The ester acts as a stable, protected carboxylate. It survives the alkaline and reductive conditions required for alkyne modifications, yet it can undergo quantitative hydrazinolysis to yield a reactive hydrazide—a functional group essential for tagging the reducing end of glycans[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Ethynyl-benzeneacetic acid ethyl ester |

| Synonyms | Ethyl 2-(4-ethynylphenyl)acetate[3] |

| CAS Registry Number | 87356-23-8 |

| Molecular Formula | C12H12O2[2] |

| Molecular Weight | 188.22 g/mol |

| Exact Mass | 188.0837 Da |

| SMILES String | CCOC(=O)CC1=CC=C(C=C1)C#C[3] |

| InChIKey | ZSERCQUZHQLSNM-UHFFFAOYSA-N[2] |

Mechanistic Utility in Bioconjugation & Synthesis

The causality behind selecting 4-Ethynyl-benzeneacetic acid ethyl ester over alternative scaffolds lies in its precise molecular weight and functional group pairing. The base mass of 188.22 g/mol is optimal for the addition of heavy isotopes (such as

Why an Ethyl Ester instead of a Free Acid? Using an ethyl ester provides an optimal balance of steric hindrance and reactivity. A free carboxylic acid would risk coordinating with the palladium or copper catalysts during cross-coupling, thereby poisoning the Sonogashira reaction. The ethyl ester maintains the molecule's solubility in organic solvents and prevents catalyst deactivation, yet it remains sufficiently reactive to undergo direct nucleophilic acyl substitution by hydrazine, bypassing the need for unstable peptide coupling reagents (like EDC/NHS)[1].

Synthesis pathway of glycan-tagging hydrazide reagents via Sonogashira coupling and hydrazinolysis.

Experimental Protocol: Synthesis of Hydrazide Derivatization Reagents

This protocol outlines the transformation of 4-Ethynyl-benzeneacetic acid ethyl ester into 4-phenethylbenzohydrazide (P2GPN) , a highly effective reagent for the relative quantification of N-linked glycans[1].

Phase 1: Sonogashira Cross-Coupling

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-Ethynyl-benzeneacetic acid ethyl ester (1.0 eq) and bromobenzene (or

-bromobenzene for isotopic labeling) (1.2 eq) in anhydrous triethylamine[1]. -

Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

-

Reaction: Stir the mixture at 70°C for 12 hours. Causality Note: Triethylamine serves simultaneously as the solvent and the base to neutralize the hydrobromic acid generated during the catalytic cycle.

-

Purification: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the diphenylalkyne intermediate.

Phase 2: Catalytic Hydrogenation

-

Reduction: Dissolve the diphenylalkyne intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w)[1].

-

Hydrogenation: Purge the reaction vessel with

gas and stir vigorously at room temperature under 1 atm of -

Rationale: The rigid diphenylalkyne intermediate restricts conformational flexibility. By hydrogenating the triple bond to an alkane (forming a phenethyl group), the molecule gains rotational freedom. This flexibility allows the hydrophobic tag to interact more favorably with reversed-phase liquid chromatography (LC) stationary phases and significantly enhances the surface activity of the derivatized glycans during ESI-MS[1].

Phase 3: Hydrazinolysis

-

Conversion: To the saturated ethyl ester in ethanol, add an excess of hydrazine monohydrate (10.0 eq)[1].

-

Reflux: Heat the reaction to reflux for 16 hours. The nucleophilic acyl substitution replaces the ethoxy group with a hydrazide.

-

Isolation: Cool the mixture to precipitate the 4-phenethylbenzohydrazide product. Filter and wash with cold ethanol to yield the final reagent.

Table 2: Stoichiometric Matrix for Synthesis

| Reagent / Catalyst | Equivalents | Functional Role in Synthesis |

| 4-Ethynyl-benzeneacetic acid ethyl ester | 1.0 eq | Primary bifunctional scaffold (Alkyne/Ester) |

| Bromobenzene (or | 1.2 eq | Aryl halide for hydrophobic extension[1] |

| Pd(PPh3)4 | 0.05 eq | Transition metal catalyst for cross-coupling |

| CuI | 0.10 eq | Co-catalyst for terminal alkyne activation |

| Triethylamine (TEA) | Solvent | Base for HBr neutralization and reaction solvent |

| Hydrazine Monohydrate | 10.0 eq | Nucleophile for ester-to-hydrazide conversion[1] |

Analytical Validation (Self-Validating System)

A robust synthetic protocol must be self-validating. To ensure the integrity of the synthesized reagent without relying on assumptions, the following analytical checkpoints are mandatory at each phase:

-

Checkpoint 1 (Sonogashira Coupling): Monitor the reaction via Thin Layer Chromatography (TLC). The successful coupling is validated by

NMR through the complete disappearance of the terminal alkyne proton singlet (typically observed at ~3.1 ppm). -

Checkpoint 2 (Hydrogenation): The loss of the rigid alkyne/alkene signals and the appearance of upfield alkane multiplets (~2.9 ppm) in the

NMR spectrum validate the complete reduction of the triple bond to the phenethyl chain. -

Checkpoint 3 (Hydrazinolysis): The complete disappearance of the ethyl ester signals (the distinct quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the emergence of broad hydrazide

signals confirm the hydrazide formation. Finally, High-Resolution Mass Spectrometry (HRMS) provides the definitive proof via an exact mass shift corresponding to the loss of the

References

-

Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry (PubMed Central).[Link]

Sources

- 1. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-ethynylphenyl)acetate | CymitQuimica [cymitquimica.com]

- 3. FCKeditor - Resources Browser [amohan.mcm.edu]

Technical Guide: 4-Ethynylphenylacetic Acid vs. Ethyl 4-Ethynylphenylacetate

Topic: Difference between 4-ethynyl-benzeneacetic acid and its ethyl ester Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the architecture of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the "linker" is not merely a bridge but a critical determinant of bioavailability and efficacy. 4-Ethynylphenylacetic acid (CAS 213622-93-6) and its ethyl ester derivative, Ethyl 4-ethynylphenylacetate (CAS 87356-23-8) , represent a strategic pair of "click-ready" synthons.

While they share the same phenyl-alkyne core, their roles in synthesis are orthogonal. The ethyl ester is the robust, lipophilic intermediate preferred for upstream chemical manipulation and purification. The acid is the reactive "warhead," generated in situ or late-stage, to facilitate amide coupling or bioconjugation. This guide delineates their physicochemical divergences, synthetic utility, and specific protocols for interconversion and application.

Part 1: Physicochemical Characterization

The primary distinction between these two molecules lies in their polarity and handling properties. The ester is a "masked" acid, designed to survive non-polar purification methods (silica gel chromatography) where the free acid would streak or bind irreversibly.

Comparative Data Table

| Feature | 4-Ethynylphenylacetic Acid | Ethyl 4-ethynylphenylacetate |

| CAS Number | 213622-93-6 | 87356-23-8 |

| Structure | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |

| Molecular Weight | 160.17 g/mol | 188.22 g/mol |

| Physical State | Solid (Crystalline powder) | Oil or Low-melting Solid |

| Solubility (Organic) | Low (requires DMSO, MeOH, DMF) | High (DCM, EtOAc, THF, Toluene) |

| Solubility (Aqueous) | Moderate (pH-dependent) | Insoluble |

| pKa (Predicted) | ~4.3 (Carboxyl H) | N/A (Non-ionizable) |

| Chromatography | Requires acidic modifier (AcOH) | Standard Normal Phase |

| Primary Role | Linker Terminus / Amide Coupling | Synthetic Intermediate / Precursor |

Part 2: Synthetic Utility & Reactivity

The Alkyne Handle (Click Chemistry)

Both molecules possess a terminal alkyne at the para position. This group is bioorthogonal, allowing for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

-

Why use the Ester? If performing a Sonogashira coupling to install the alkyne (e.g., from a bromo-precursor), the ester prevents catalyst poisoning. Free carboxylic acids can sequester copper or palladium catalysts, reducing yield.

-

Why use the Acid? In final bioconjugation steps where the target molecule (e.g., a protein or ligand) has an amine, the acid is activated (EDC/NHS) to form a stable amide bond.

The Carboxyl Tail (Amide Coupling)

-

The Acid: Acts as an electrophile after activation. It is the necessary form for attaching the linker to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands.

-

The Ester: Inert to coupling reagents. It serves as a protecting group during the manipulation of the alkyne end.

Strategic Workflow Diagram

The following decision tree illustrates when to employ each form during a drug discovery campaign.

Caption: Synthetic workflow for converting the bromo-precursor to the active ethynyl-linker via the ethyl ester intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Acid from the Ester (Hydrolysis)

Objective: Convert the lipophilic ethyl ester (CAS 87356-23-8) into the reactive carboxylic acid (CAS 213622-93-6) for subsequent coupling.

Reagents:

-

Ethyl 4-ethynylphenylacetate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

-

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve Ethyl 4-ethynylphenylacetate in THF (approx. 0.2 M concentration).

-

Activation: Add a solution of LiOH·H2O in water dropwise to the stirring ester solution. The mixture may become slightly cloudy.

-

Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The ester spot (high Rf) should disappear, replaced by the acid spot (baseline/low Rf).

-

Workup (Critical):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract once with Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1M HCl. The product, 4-ethynylphenylacetic acid , will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling (Linker Attachment)

Objective: Attach the acid linker to a secondary amine (e.g., piperazine derivative) to create a functional PROTAC anchor.

Reagents:

-

4-Ethynylphenylacetic acid (1.0 equiv)

-

Target Amine (e.g., 1-Boc-piperazine) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: In a dry flask, dissolve 4-ethynylphenylacetic acid in DMF. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution will turn yellow. Stir for 10 minutes to form the activated ester.

-

Addition: Add the Target Amine.

-

Completion: Stir at room temperature for 1–2 hours.

-

Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove byproducts) and Brine. Dry over Na2SO4. Purify via flash chromatography.

Part 4: Analytical Characterization

To ensure the integrity of your linker, confirm the following spectral signatures:

-

IR Spectroscopy (Carbonyl Region):

-

Ester: Sharp band at ~1735 cm⁻¹ .

-

Acid: Broad band at ~1700–1710 cm⁻¹ (often overlaps with OH stretch).

-

Alkyne Signal: Both will show a weak, sharp band at ~2100 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (≡C-H stretch).

-

-

1H NMR (Chloroform-d):

-

Ester: Look for the ethyl group pattern: A quartet at ~4.15 ppm (2H) and a triplet at ~1.25 ppm (3H).

-

Acid: These ethyl signals will be absent . Look for a broad singlet at >10 ppm (COOH), though this often exchanges/disappears in protic solvents.

-

Common Feature: The ethynyl proton (≡C-H) appears as a singlet at ~3.0–3.1 ppm .

-

References

-

ChemicalBook. (2025). Ethyl 4-hydroxyphenylacetate Properties and Synthesis. (Source for general phenylacetate ester properties).[1] Link

-

ChemScene. (2025). 2-(4-Ethynylphenyl)acetic acid (CAS 213622-93-6) Product Data.Link

-

Molaid. (2024). Ethyl 2-(4-ethynylphenyl)acetate (CAS 87356-23-8) Synthesis and Reactions.[2]Link

-

Sigma-Aldrich. (2025).[1] Ethyl 2-(4-ethynylphenyl)acetate Product Specification.[3][4][5]Link

-

Organic Syntheses. (1922). Ethyl Phenylacetate Synthesis Protocols (Classic Fischer Esterification).Link

Sources

- 1. 苯乙酸乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 2-(4-ethynylphenyl)acetate (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 3. ethyl 2-(4-ethynylphenyl)acetate - CAS号 87356-23-8 - 摩熵化学 [molaid.com]

- 4. Ethyl 2-(4-ethynylphenyl)acetate | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Structure-Activity Relationship of Ethynyl Phenylacetate Derivatives

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of ethynyl phenylacetate derivatives , a chemical scaffold situated at the intersection of several major pharmacological classes.

By synthesizing the "ethynyl" linker (characteristic of mGluR5 antagonists like MPEP) with the "phenylacetate" core (characteristic of NSAIDs like Diclofenac and histone deacetylase inhibitors), this guide explores the medicinal chemistry principles governing this hybrid scaffold.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary & Scaffold Analysis

The ethynyl phenylacetate scaffold represents a versatile pharmacophore in medicinal chemistry, combining a rigid acetylene spacer with a flexible, acidic phenylacetic acid tail. This structure is frequently explored in the development of:

-

mGluR5 Antagonists: Where the ethynyl group provides the necessary rigid spacing between aromatic domains to lock the receptor in an inactive conformation.

-

COX-2 Inhibitors: Where the phenylacetate moiety mimics the arachidonic acid transition state, while the ethynyl extension probes the hydrophobic channel of the cyclooxygenase enzyme.

-

Anticancer Agents: Specifically as histone deacetylase (HDAC) inhibitors (using the carboxylate as a zinc-binding group) or tubulin polymerization inhibitors.

The Core Scaffold

The structure consists of three distinct domains, each critical for tuning biological activity:

-

Domain A (The Warhead): The Phenylacetate moiety (Acid or Ester).[1] Responsible for electrostatic interactions (e.g., salt bridges with Arginine residues).

-

Domain B (The Linker): The Ethynyl group (

). A rigid, linear spacer that restricts conformational freedom and conjugates the -

Domain C (The Distal Cap): An aromatic or heteroaromatic ring attached to the alkyne. This region dictates lipophilicity and fills hydrophobic pockets in the target protein.

Figure 1: Pharmacophore dissection of the ethynyl phenylacetate scaffold.

Synthesis Strategy: The Sonogashira Protocol

The construction of ethynyl phenylacetate derivatives relies heavily on Palladium-catalyzed cross-coupling. The most robust pathway involves the Sonogashira coupling of a phenylacetate halide with a terminal alkyne.

Retrosynthetic Analysis

-

Disconnection:

bond formation. -

Building Blocks:

-

Halogenated Phenylacetate: Methyl 4-iodophenylacetate or 4-bromophenylacetate.

-

Terminal Alkyne: Phenylacetylene or substituted heteroaryl alkyne.

-

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-(phenylethynyl)phenylacetate.

-

Reagents:

-

Methyl 4-iodophenylacetate (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (

, 3 mol%) -

Copper(I) iodide (CuI, 2 mol%)

-

Triethylamine (

, 3.0 eq) -

Solvent: Anhydrous THF or DMF.

-

-

Procedure:

-

Degassing: Charge a flame-dried Schlenk flask with the aryl iodide,

catalyst, and -

Addition: Add anhydrous THF followed by

via syringe. -

Coupling: Add phenylacetylene dropwise at room temperature.

-

Reaction: Stir at

(for iodides) or -

Workup: Dilute with

, filter through a Celite pad to remove palladium black. Wash filtrate with -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR: Look for the disappearance of the terminal alkyne proton (

ppm) and the shift of aromatic protons. -

IR: Characteristic internal alkyne stretch at

(often weak).

-

Detailed SAR Analysis

Domain A: The Phenylacetate Headgroup

This region dictates the "address" of the molecule—where it binds.

| Modification | Effect on Activity | Mechanism |

| Free Acid (-COOH) | High Potency (COX/HDAC) | Forms critical salt bridge with Arginine (e.g., Arg120 in COX-1). Essential for anti-inflammatory activity. |

| Methyl Ester (-COOMe) | Improved Permeability | Acts as a prodrug. Often inactive in vitro against enzymes but active in vivo after hydrolysis. |

| Alpha-Methylation (-CH(Me)COOH) | Increased Stability | Hinders metabolic beta-oxidation. Introduces chirality (S-enantiomer often preferred for COX inhibition). |

| Amide Isostere (-CONH2) | Altered Selectivity | Shifts profile towards carbonic anhydrase or specific CNS targets; reduces acidity. |

Domain B: The Ethynyl Linker

The alkyne is more than just a connector; it is a "molecular rod."

-

Rigidity vs. Flexibility: Unlike an ethyl (

) linker, the ethynyl group prevents the two aromatic rings from folding over each other. This is crucial for fitting into narrow hydrophobic channels (e.g., the mGluR5 allosteric pocket). -

Electronic Communication: The alkyne conjugates the two phenyl rings. Electron-withdrawing groups on the Distal Ring (Domain C) will lower the electron density of the Phenylacetate ring, potentially increasing the acidity of the carboxylic acid (via long-range inductive effects).

-

Metabolic Liability: The triple bond can be a site for metabolic oxidation (P450s), though it is generally more stable than an alkene.

Domain C: The Distal Ring

This is the primary site for optimization of potency and selectivity.

-

mGluR5 Antagonists:

-

Anticancer (Tubulin/HDAC):

-

Requirement: Lipophilic, bulky groups (e.g., 3,4,5-trimethoxyphenyl) mimic the Colchicine binding site on tubulin.

-

Mechanism of Action: Case Studies

Case Study 1: mGluR5 Negative Allosteric Modulation

Ethynyl phenylacetate derivatives function as Negative Allosteric Modulators (NAMs) . They do not compete with Glutamate (the endogenous ligand) at the orthosteric site (Venus Flytrap domain). Instead, they bind to the transmembrane domain (7-TM).

-

Binding Mode: The "ethynyl" rod inserts between transmembrane helices (TM3 and TM7), locking the receptor in a "constricted" state that prevents G-protein coupling.

-

Role of Phenylacetate: While classic mGluR5 antagonists (MPEP) lack the acetate group, derivatives incorporating polar tails (like phenylacetate) have been explored to reduce the high lipophilicity (LogP) associated with MPEP, thereby reducing off-target effects.

Case Study 2: COX-2 Inhibition (NSAID Activity)

The scaffold mimics the structure of Lumiracoxib and Diclofenac .[4]

-

Binding Mode: The carboxylate binds to Arg120 at the entrance of the COX channel. The ethynyl-phenyl tail extends into the hydrophobic channel.

-

Selectivity: The rigid ethynyl group can clash with the bulky Isoleucine residue in COX-1, while fitting into the slightly larger pocket created by Valine in COX-2, imparting COX-2 selectivity.

Figure 2: Dual mechanistic pathways for ethynyl phenylacetate derivatives.

References

-

Gasparini, F., et al. (1999).[5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3][5] Neuropharmacology. Link

-

Alagille, D., et al. (2011).[6] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[3][6] Bioorganic & Medicinal Chemistry Letters. Link

-

Samadi, A., et al. (2011). "Synthesis, pharmacological assessment, and molecular modeling of acetylcholinesterase/butyrylcholinesterase inhibitors: effect of the spacer group." Journal of Medicinal Chemistry. (Discusses rigid linker SAR). Link

-

Kalgutkar, A. S., et al. (2000). "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry. (Relevance: Phenylacetate/acid binding mode). Link

-

Organic Syntheses. "Ethyl Phenylacetate." Org.[1] Synth. 1925, 4, 31. (Standard synthesis of the core). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Engineering in Medicinal Chemistry: Applications of 4-Ethynyl-Benzeneacetic Acid Ethyl Ester (CAS 87356-23-8)

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating drug discovery. 4-Ethynyl-benzeneacetic acid ethyl ester (CAS: 87356-23-8) represents a highly versatile, privileged scaffold. By combining a bioorthogonal terminal alkyne with a synthetically tractable ethyl ester on a phenylacetic acid core, this molecule serves as a linchpin for fragment-based drug discovery (FBDD), Activity-Based Protein Profiling (ABPP), and the engineering of Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic descriptions. Here, we will dissect the chemical causality behind this molecule's utility, exploring why its specific structural features dictate its success in complex biological and chemical systems.

Structural Rationale: The Power of Bifunctionality

The utility of 4-ethynyl-benzeneacetic acid ethyl ester stems from its orthogonal reactivity:

-

The Terminal Alkyne (-C≡CH): Acts as an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The alkyne is biologically inert, making it a perfect bioorthogonal handle for in vitro and in vivo tagging.

-

The Ethyl Ester (-COOEt): Serves a dual purpose. During CuAAC, it masks the carboxylic acid, preventing unwanted coordination with the Cu(I) catalyst which could otherwise sequester the metal and stall the catalytic cycle. Post-click, it can be selectively saponified to a free acid for amide coupling.

-

The Phenylacetic Acid Core: This is a validated pharmacophore present in numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as diclofenac and alclofenac[2].

Application I: CuAAC-Mediated Fragment Assembly

The Causality of Triazole Pharmacophores

The CuAAC reaction, pioneered by Sharpless and Meldal, regioselectively yields 1,4-disubstituted 1,2,3-triazoles[1]. In medicinal chemistry, the 1,2,3-triazole is not merely a passive linker; it is a metabolically stable bioisostere of amide bonds and aromatic rings[3]. It possesses a strong dipole moment that can participate in hydrogen bonding and dipole-dipole interactions within a target protein's binding pocket. By reacting 4-ethynyl-benzeneacetic acid ethyl ester with various azide-bearing fragments, researchers can rapidly assemble libraries of rigid, triazole-linked pharmacophores.

Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the ethynyl scaffold.

Application II: Activity-Based Protein Profiling (ABPP)

Target Deconvolution via Bioorthogonal Tagging

Identifying the off-target effects of small molecules is a primary bottleneck in drug development. Because the phenylacetic acid core is heavily utilized in NSAIDs, 4-ethynyl-benzeneacetic acid ethyl ester is frequently used to synthesize "alkyne-tagged" NSAID probes for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP)[4].

The Logic: The ethynyl group is sterically unobtrusive; it does not significantly alter the binding thermodynamics of the parent NSAID to COX enzymes or off-target proteins. Once the probe covalently or tightly binds its targets in live cells, the cells are lysed. A biotin-azide reporter is then appended via CuAAC. This allows for the streptavidin-based enrichment of the protein-ligand complexes, followed by LC-MS/MS to identify the specific functional residues engaged by the drug[4].

Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-tagged probes.

Application III: PROTAC Linker Engineering

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is crucial. Highly flexible PEG linkers often incur a high entropic penalty upon ternary complex formation.

By utilizing 4-ethynyl-benzeneacetic acid ethyl ester, chemists can introduce a rigid triazole-phenyl vector into the linker. The alkyne "clicks" to an azide-functionalized E3 ligand, and the ester is subsequently hydrolyzed to form an amide bond with the POI ligand. This rigidity can pre-organize the PROTAC conformation, enhancing the cooperativity of the ternary complex.

Quantitative Comparison of Linker Components

| Linker Component | Scaffold Type | ClogP Contribution | TPSA (Ų) | Rotatable Bonds | Conformational Rigidity |

| Triazole-Phenylacetic acid | Aromatic/Heterocyclic | ~1.8 | 56.0 | 4 | High |

| PEG3 | Aliphatic Ether | -0.6 | 36.5 | 11 | Low |

| Alkyl Chain (C6) | Aliphatic Hydrocarbon | 3.0 | 0.0 | 5 | Moderate |

Data summarizes the physicochemical impact of substituting flexible linkers with the rigidified triazole-phenylacetic acid scaffold derived from CAS 87356-23-8.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for utilizing this building block, complete with the mechanistic causality behind each reagent choice.

Protocol A: CuAAC Fragment Assembly

Objective: Conjugate 4-ethynyl-benzeneacetic acid ethyl ester with an azide-bearing pharmacophore.

-

Solvent Preparation: Dissolve the alkyne (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

Causality: This specific biphasic mixture perfectly balances the solubility of the organic substrates (t-BuOH) and the inorganic copper salts (H₂O), ensuring a homogenous catalytic environment.

-

-

Catalyst Activation: Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

-

Causality: Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II)[5]. Sodium ascorbate acts as a mild, continuous reducing agent, maintaining a steady-state concentration of catalytic Cu(I) in situ while preventing oxidative alkyne homocoupling (Glaser coupling)[6].

-

-

Reaction: Stir at room temperature for 12 hours. Monitor via LC-MS.

-

Workup: Quench with saturated aqueous EDTA.

-

Causality: EDTA acts as a hexadentate chelator, effectively stripping the copper catalyst from the newly formed triazole product, preventing heavy metal toxicity in downstream biological assays.

-

Protocol B: Selective Saponification of the Ethyl Ester

Objective: Deprotect the ethyl ester to yield the free carboxylic acid for subsequent amide coupling.

-

Solvent System: Dissolve the triazole-ester intermediate in THF/MeOH/H₂O (3:1:1).

-

Causality: THF and MeOH solubilize the organic intermediate, while water is the necessary nucleophilic participant for hydrolysis.

-

-

Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Causality: Lithium hydroxide is chosen over harsher bases (like NaOH or KOH) because the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating attack by the hydroxide ion. This allows for selective ester cleavage without epimerizing sensitive stereocenters elsewhere in the molecule.

-

-

Isolation: Acidify the mixture to pH 2-3 using 1M HCl, then extract with Ethyl Acetate.

-

Causality: Acidification neutralizes the lithium carboxylate salt, protonating it to the free carboxylic acid, which drastically increases its partition coefficient into the organic layer for clean extraction.

-

References

The structural and mechanistic claims within this whitepaper are grounded in the following authoritative sources:

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.[Link]

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to In Vivo Pharmacology. Annual Review of Biochemistry, 77, 383-414.[Link]

-

Li, X., et al. (2023). AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues. Analytical Chemistry (ACS Publications).[Link]

-

Xia, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10:891484.[Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708.[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Strategic Selection of Alkyne-Functionalized Phenylacetates: Ethyl vs. Methyl 4-Ethynylphenylacetate

[1][2]

Executive Summary

In the high-stakes arena of drug discovery and chemical biology, the selection of an ester protecting group is rarely trivial.[1][2] It dictates solubility, crystallinity, and most critically, the rate of intracellular hydrolysis.[1][2] This guide provides a technical deep-dive into 4-Ethynyl-benzeneacetic acid ethyl ester (Ethyl 4-ethynylphenylacetate) and its methyl ester analog .[1][2]

These molecules serve as pivotal "Click-Ready" scaffolds.[1][2] The 4-ethynylphenyl moiety provides a rigid, conjugation-ready handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the acetic acid ester tail offers a flexible linker for bioconjugation or prodrug design.[1][2] This guide dissects the physicochemical and kinetic differences between the ethyl and methyl variants to empower data-driven selection in synthesis and biological assays.[1][2]

The Scaffold: Structural Logic & Utility[2]

The core structure, 4-ethynylphenylacetic acid , is a bifunctional linker designed for orthogonality.[1][2]

-

The Head (Alkyne): A sterically unobtrusive, bioorthogonal handle.[2] It is stable in physiological conditions but reacts rapidly with azides under Cu(I) catalysis.[1][2]

-

The Body (Phenyl Ring): Provides structural rigidity and UV chromophore for detection.[2]

-

The Tail (Acetate Ester): The variable region.[2] The choice between methyl and ethyl determines the molecule's "masking" properties.[2]

Comparative Physicochemical Profile[1][3]

The following data synthesizes experimental trends and calculated descriptors for the two analogs.

| Feature | Methyl 4-Ethynylphenylacetate | Ethyl 4-Ethynylphenylacetate | Impact on Research |

| CAS Number | 154498-13-2 | 1065136-19-1 (Provisional) | Identification |

| Formula | C₁₁H₁₀O₂ | C₁₂H₁₂O₂ | Mass Spec (M+H) |

| Mol.[1][2][3] Weight | 174.20 g/mol | 188.23 g/mol | Stoichiometry |

| cLogP (Est.) | ~2.1 | ~2.5 | Cell Permeability |

| Hydrolysis Rate | Fast ( | Moderate | Metabolic Stability |

| Crystallinity | High | Moderate to Low (Oily) | Purification |

| Lipophilicity | Moderate | High | Membrane Crossing |

ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Insight: The Ethyl ester is approximately 0.4 log units more lipophilic than the methyl ester.[2] In cellular assays, this translates to superior passive diffusion across lipid bilayers.[2] However, the Methyl ester is enzymatically hydrolyzed by carboxylesterases (CES1/CES2) significantly faster, making it the preferred "rapid-release" prodrug moiety.[1][2]

Decision Matrix: Methyl vs. Ethyl[1][2][5][6]

The choice between these two analogs should be dictated by the specific requirements of your experimental workflow.

Figure 1: Strategic selection flowchart for ester analogs based on experimental goals.

Synthesis Protocols

The most robust route to these intermediates is the Sonogashira Coupling of the corresponding 4-bromophenylacetic acid esters.[1][2] This method avoids the handling of the potentially unstable 4-ethynylphenylacetic acid free acid.[1][2]

Pathway Visualization[1][2]

Figure 2: Two-step synthesis via Sonogashira coupling and desilylation.

Detailed Protocol: Ethyl 4-Ethynylphenylacetate[1][2][7]

Prerequisites:

-

Solvents (THF, Et3N) must be anhydrous and degassed (sparged with Argon for 15 min).[1]

Step 1: Sonogashira Coupling

-

Charge: In a Schlenk flask, combine Ethyl 4-bromophenylacetate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).

-

Solvent: Add anhydrous THF (0.2 M concentration relative to substrate) and Et₃N (3.0 eq).

-

Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.

-

Reaction: Stir at 50°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The bromide spot should disappear, replaced by a higher R_f fluorescent spot.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1][2] Concentrate the filtrate in vacuo.[2]

Step 2: Desilylation

-

Dissolve: Dissolve the crude TMS-intermediate in MeOH (0.1 M).

-

React: Add K₂CO₃ (1.5 eq) at 0°C. Stir at room temperature for 30–60 minutes. Note: Ethyl esters are stable under these mild basic conditions for short durations, but prolonged exposure can lead to saponification.[1][2]

-

Quench: Dilute with water and extract with Et₂O or EtOAc.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 85:15).

Applications in Drug Discovery[1][8][9]

Glycan Analysis (P2GPN Synthesis)

The ethyl ester is a verified intermediate in the synthesis of 4-phenethylbenzohydrazide (P2GPN) , a hydrophobic tagging reagent used for the relative quantification of N-linked glycans by Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2]

-

Mechanism: The ester is converted to a hydrazide, which then reacts with the reducing end of glycans.[2]

-

Advantage: The phenyl group increases ionization efficiency, while the "ethyl" chain (in the final P2GPN structure derived from the precursor) adds hydrophobicity for better LC separation.[2]

Activity-Based Protein Profiling (ABPP)

These esters serve as "minimalist" photoaffinity probes.[1][2]

-

Workflow: The ester is hydrolyzed in situ or pre-hydrolyzed to the acid, then coupled to a specific inhibitor scaffold.[2]

-

Click Chemistry: Following proteome incubation, the ethynyl group is clicked to a rhodamine-azide or biotin-azide reporter for visualization.[1][2]

-

Why Ethyl? If the probe is designed to be cell-permeable, the ethyl ester variant is often used directly.[1][2] Intracellular esterases cleave the ethyl group, trapping the active acid form inside the cell (Ion Trapping effect).[1][2]

References

-

Walker, S. H., et al. (2010).[1][2] "Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry." Analytical Chemistry. Link[1]

-

Li, H., et al. (2017).[1][2] "Photoinduced Copper-Catalyzed Regioselective Synthesis of Methyl 4-ethynylphenylacetate derivatives." Journal of Organic Chemistry. Link[1]

-

Testa, B., & Mayer, J. M. (2003).[1][2] "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH.[1][2] (Foundational text on ester hydrolysis kinetics).

-

PubChem Compound Summary. (2023). "4-Biphenylylacetic acid ethyl ester (Analogous Structure Data)." National Center for Biotechnology Information.[1][2] Link[1]

Comprehensive Guide to the Stability and Manipulation of Terminal Alkynes in Ethyl Phenylacetate Scaffolds

Topic: Stability of Terminal Alkynes in Ethyl Phenylacetate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The incorporation of terminal alkynes into ethyl phenylacetate derivatives presents a unique chemoselective challenge due to the competing acidity of the benzylic

Structural Analysis & Physicochemical Properties[1]

The Acidity War: Benzylic Ester vs. Terminal Alkyne

The core stability issue in these derivatives is the proximity of two acidic sites. Understanding the thermodynamic acidity (pKa) in aprotic solvents (DMSO) is critical for predicting reactivity with bases.

| Proton Source | Structure | Approx. pKa (DMSO) | Electronic Driver |

| Ethyl Phenylacetate ( | ~22.6 | Resonance stabilization by Ph and COOEt; Inductive effect of Ph. | |

| Phenylacetylene | ~23.2 | ||

| Alkyl Terminal Alkyne | ~25 - 26 | ||

| Ethyl Acetate ( | ~29.5 | Resonance stabilization by COOEt only.[1] |

Critical Insight: Unlike simple aliphatic esters, the

-

Implication: Treatment with 1.0 equivalent of a strong base (e.g., LDA, NaH, KHMDS) will kinetically and thermodynamically deprotonate the ester

-position first, forming the enolate. The terminal alkyne remains protonated unless excess base is used.

Electronic Effects on Stability

The phenyl ring acts as an electron sink. If the alkyne is conjugated to the phenyl ring (e.g., para-ethynylphenylacetate), the alkyne acidity increases, potentially narrowing the pKa gap. If the alkyne is tethered via an alkyl chain (e.g., propargyl), the electronic isolation preserves the pKa ~25, ensuring the ester enolizes first.

Stability Profiling & Degradation Pathways

Base-Catalyzed Instability (Isomerization)

While the alkyne proton is less acidic, the propargylic protons (if present) pose a significant risk.

-

Risk: Base-catalyzed propargyl-allene isomerization.[1]

-

Mechanism: Deprotonation at the propargylic position (reversible) followed by reprotonation at the distal carbon.

-

Prevention: Avoid thermodynamic bases (e.g., alkoxides in alcohol) at high temperatures.[1] Use kinetic bases (LDA) at -78°C to trap the ester enolate selectively.

Oxidative Instability (Glaser Coupling)

Terminal alkynes are susceptible to homocoupling (Glaser/Eglinton) in the presence of Copper(I) and Oxygen.

-

Observation: Formation of diynes (

). -

Compatibility: Ethyl phenylacetate is stable to these conditions.[1]

-

Control: Degas solvents thoroughly (Argon sparge) when using Cu catalysts.[1]

Metal-Catalyzed Cyclization (5-exo-dig)

If the alkyne is in the

-

Pathway: The enolate attacks the activated alkyne (often metal-activated by Ag, Au, or Pt) to form lactones or carbocycles.

Decision Logic for Stability

The following diagram outlines the stability decision matrix based on reaction conditions.

Synthetic Protocols & Handling

Protocol A: Mono-Alkylation of Ethyl Phenylacetate with Propargyl Bromide

Objective: Install the alkyne without poly-alkylation or isomerization.

Reagents:

-

Ethyl Phenylacetate (1.0 eq)

-

LDA (1.05 eq, prepared fresh)

-

Propargyl Bromide (1.1 eq, 80% in toluene)[1]

-

THF (Anhydrous)

Step-by-Step:

-

Enolate Formation: Cool a solution of LDA in THF to -78°C . Add Ethyl Phenylacetate dropwise.[1] Stir for 30 min.

-

Why: -78°C prevents self-condensation (Claisen) and ensures kinetic control.[1]

-

-

Addition: Add Propargyl Bromide dropwise at -78°C.

-

Note: Propargyl bromide is an electrophile; it will not deprotonate the ester.

-

-

Warming: Allow to warm to 0°C over 2 hours. Do not reflux.[1]

-

Control: Monitoring by TLC/GC is essential to stop before dialkylation occurs.[1]

-

-

Quench: Add saturated

. -

Validation:

NMR should show the doublet for

Protocol B: Sonogashira Coupling on the Phenyl Ring

Objective: Functionalize the aromatic ring while preserving the ester and alkyne integrity.

Reagents:

-

4-Bromo-ethyl phenylacetate derivative

- (5 mol%)

- (2 mol%)

- (Solvent/Base)[1]

Mechanism & Stability:

-

Triethylamine (

of -

Result: The ester remains chemically inert.[1] The reaction is orthogonal.

-

Precaution: Ensure strict anaerobic conditions to prevent oxidative homocoupling of the alkyne partner.[1]

Analytical Monitoring & Self-Validation

To ensure the integrity of the alkyne during manipulation of the ester (e.g., hydrolysis), use the following analytical checkpoints.

| Method | Signal of Interest | Validation Criteria |

| IR Spectroscopy | Sharp peak at 3300 cm⁻¹ .[1] Disappearance indicates deprotonation or derivatization.[1] | |

| IR Spectroscopy | Weak band at 2100-2260 cm⁻¹ . | |

| ¹H NMR | Acetylenic Proton | Triplet (or broad singlet) at |

| ¹H NMR | Triplet/Doublet at |

Troubleshooting Degradation

-

Problem: Loss of terminal alkyne proton in NMR.

-

Problem: New peaks in alkene region (

5.0 - 6.0 ppm).-

Cause: Isomerization to allene or partial reduction.[1]

-

Fix: Lower reaction temperature; switch to bulky bases (LiHMDS).

-

Visualizing the Synthetic Pathway

The following workflow illustrates the orthogonal manipulation of the ester and the alkyne.

References

-

Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Source:[Link]

-

Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. Source:[Link]

-

Synthesis of Propargyl Derivatives and Their Application. Molecules, 2023. Source:[Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Source:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. beilstein-journals.org [beilstein-journals.org]

Literature review on 4-ethynyl-substituted phenylacetic acid esters

An In-Depth Technical Guide on the Synthesis and Application of 4-Ethynyl-Substituted Phenylacetic Acid Esters.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

4-Ethynyl-substituted phenylacetic acid esters represent a critical class of bifunctional molecular scaffolds. Characterized by a chemically distinct "head" (the ester functionality) and "tail" (the terminal alkyne), these molecules serve as versatile building blocks in medicinal chemistry and materials science. This guide provides a rigorous technical analysis of their synthesis, focusing on the chemoselective introduction of the ethynyl moiety via Sonogashira coupling, and explores their utility as "Click" chemistry handles and pharmacophores in G-protein coupled receptor (GPCR) ligand design.

Structural Logic and Significance

The 4-ethynylphenylacetic acid ester scaffold offers unique geometric and electronic properties:

-

Linearity & Rigidity: The para-ethynyl group extends the molecular axis linearly, providing a rigid rod-like geometry essential for probing deep binding pockets in receptors such as mGluR5.

-

Orthogonality: The terminal alkyne is bioorthogonal under physiological conditions (unless catalyzed), allowing for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Metabolic Stability: Unlike flexible alkyl chains, the ethynyl group resists rapid oxidative metabolism while maintaining lipophilicity.

Structural Diagram: Functional Zones

The molecule can be dissected into three reactive zones:

-

The Alkyne Warhead: Site for cycloaddition or cross-coupling.

-

The Phenyl Core: Provides pi-stacking interactions.

-

The Acetate Tail: A hydrolysable linker allowing prodrug strategies or conversion to free acids for electrostatic binding.

Synthetic Methodology

The most robust route to 4-ethynylphenylacetic acid esters avoids direct ethynylation of the carboxylic acid to prevent catalyst poisoning by the free carboxylate. Instead, an "Ester-First" strategy is employed, followed by a Sonogashira cross-coupling and desilylation sequence.

2.1 Reaction Pathway Visualization

The following diagram outlines the optimized synthetic workflow, highlighting the protection-deprotection strategy required to install the terminal alkyne.

Figure 1: Step-wise synthesis of methyl 4-ethynylphenylacetate from 4-bromophenylacetic acid.

Detailed Experimental Protocols

Phase 1: Esterification (Protection)

Objective: Convert the carboxylic acid to a methyl ester to increase solubility in organic solvents and prevent copper sequestration during the subsequent coupling step.

-

Reagents: 4-Bromophenylacetic acid (1.0 eq), Methanol (solvent/reactant), conc. H₂SO₄ (catalytic).[1][2]

-

Protocol:

-

Dissolve 4-bromophenylacetic acid (e.g., 10.0 g) in anhydrous methanol (100 mL).

-

Add concentrated H₂SO₄ (1.0 mL) dropwise with stirring.

-

Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the acid.

-

Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Dry over MgSO₄ and concentrate to yield methyl 4-bromophenylacetate as a clear oil or low-melting solid.

-

Phase 2: Sonogashira Coupling

Objective: Install the protected alkyne. Direct use of acetylene gas is hazardous and difficult to control; trimethylsilylacetylene (TMSA) is the standard surrogate.

-

Reagents: Methyl 4-bromophenylacetate (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%), Et₃N (Base/Solvent).

-

Protocol:

-

In a flame-dried Schlenk flask, combine the ester, Pd catalyst, and CuI under an argon atmosphere.

-

Add degassed Et₃N (or Et₃N/THF mixture) via syringe.

-

Add TMS-acetylene dropwise.

-

Heat to 60–80°C for 12 hours. The solution will darken (formation of Pd black indicates catalyst decomposition, but the reaction usually proceeds before this).

-

Filter through a celite pad to remove metal salts.

-

Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Critical Note: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

-

Phase 3: Desilylation

Objective: Reveal the terminal alkyne.

-

Reagents: TMS-intermediate, K₂CO₃, Methanol.

-

Protocol:

-

Dissolve the TMS-protected ester in Methanol.

-

Add solid K₂CO₃ (1.5 eq).

-

Stir at room temperature for 1–2 hours.

-

Quench with water and extract with Et₂O. (Avoid strong acid workups to prevent hydration of the alkyne).

-

Yield Expectation: 85–90% (2 steps).

-

Reactivity Profile and Applications

4.1 Click Chemistry (CuAAC)

The primary utility of this scaffold is as a "Click-ready" linker. The ester end can be hydrolyzed to attach to amines (e.g., lysine residues on proteins), while the alkyne remains inert until activated by Cu(I) for conjugation with azides.

Application Example: Creating a bifunctional linker for Antibody-Drug Conjugates (ADCs). The phenylacetic acid moiety binds to the drug payload, while the alkyne "clicks" to an azide-functionalized antibody.

4.2 Medicinal Chemistry: mGluR5 Antagonists

Research into metabotropic glutamate receptor 5 (mGluR5) antagonists, such as MPEP and MTEP, highlights the importance of the ethynylphenyl motif.

-

Mechanism: The ethynyl group fits into a narrow hydrophobic slot in the receptor's allosteric binding site.

-

SAR Insight: The phenylacetic ester provides a tunable "tail." Hydrolysis to the acid creates a negative charge that can form salt bridges, while the ester form can penetrate the blood-brain barrier (BBB) before acting as a prodrug.

Reactivity Logic Diagram

The following graph illustrates the divergent reactivity of the scaffold, allowing researchers to visualize potential downstream derivatives.

Figure 2: Divergent reactivity profile of the 4-ethynylphenylacetic acid ester scaffold.

Quantitative Data Summary

The following table summarizes typical physical properties and reaction conditions based on aggregated literature values for this class of compounds.

| Parameter | Value / Condition | Notes |

| Molecular Weight | ~174.20 g/mol (Methyl ester) | Formula: C₁₁H₁₀O₂ |

| Physical State | Low-melting solid or oil | Depends on ester chain length |

| IR Spectroscopy | 2110 cm⁻¹ (C≡C stretch) | Diagnostic signal for terminal alkyne |

| IR Spectroscopy | 1735 cm⁻¹ (C=O stretch) | Typical ester carbonyl |

| ¹H NMR (Alkyne) | δ ~3.0–3.2 ppm (s, 1H) | Acetylenic proton |

| ¹H NMR (Benzylic) | δ ~3.6 ppm (s, 2H) | CH₂ alpha to carbonyl |

| Sonogashira Yield | 75–90% | High efficiency with Pd(PPh₃)₂Cl₂ |

| Hydrolysis Rate | t½ < 1h (1M NaOH, 25°C) | Rapid base hydrolysis |

References

-

Synthesis of Phenylacetic Acid Esters Source: ResearchGate.[2] "Synthesis, properties and applications of esters of phenylacetic acid." URL:[Link]

-

Sonogashira Coupling Methodology Source: Organic Chemistry Portal. "Sonogashira Coupling." URL:[Link]

-

mGluR5 Antagonist Scaffolds Source: National Institutes of Health (NIH). "MPEP and MTEP: mGluR5 Antagonists." URL:[Link]

-

4-Bromophenylacetic Acid Precursor Data Source: Wikipedia/Chemical Data. "4-Bromophenylacetic acid."[5][6] URL:[Link][7][5]

Sources

- 1. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4426536A - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. allen.in [allen.in]

- 7. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-Ethynylphenylacetate via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced materials.[4][5]

Ethyl 4-ethynylphenylacetate is a valuable building block in medicinal chemistry and drug development. The ethynyl functionality serves as a versatile handle for further chemical modifications, such as click chemistry or as a precursor to other functional groups. This application note provides a detailed, two-step protocol for the synthesis of ethyl 4-ethynylphenylacetate, commencing with the Sonogashira coupling of ethyl 4-iodophenylacetate and trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group.

Reaction Scheme

The overall synthesis is a two-step process:

-

Sonogashira Coupling: Ethyl 4-iodophenylacetate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield ethyl 4-((trimethylsilyl)ethynyl)phenylacetate. The use of a trimethylsilyl (TMS) protecting group on acetylene is a common strategy to prevent the self-coupling of the terminal alkyne.[3]

-

Deprotection: The TMS protecting group is removed from the intermediate using a mild base, such as potassium carbonate in methanol, to afford the final product, ethyl 4-ethynylphenylacetate.[6][7]

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (ethyl 4-iodophenylacetate).

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The acetylide group is then transferred from the copper to the palladium complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-((trimethylsilyl)ethynyl)phenylacetate

This protocol details the Sonogashira coupling of ethyl 4-iodophenylacetate with trimethylsilylacetylene.

Materials:

-

Ethyl 4-iodophenylacetate

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for column chromatography)

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 4-iodophenylacetate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv), and copper(I) iodide (0.025 - 0.10 equiv).[8]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (approximately 5 mL per mmol of ethyl 4-iodophenylacetate) followed by triethylamine (2.0 - 3.0 equiv).[3][8]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 - 1.5 equiv) dropwise to the stirred reaction mixture at room temperature.[3]

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 16 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethyl acetate.[3]

-

Combine the organic filtrates and wash with a saturated aqueous ammonium chloride solution, followed by brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-((trimethylsilyl)ethynyl)phenylacetate.

Part 2: Synthesis of Ethyl 4-ethynylphenylacetate (Deprotection)